6-Alpha Naloxol

Opioid pharmacology Constitutive receptor activity Neutral antagonism

Researchers studying constitutive MOR signaling need a neutral antagonist that does not suppress basal receptor activity-naloxone, an inverse agonist, confounds these experiments. 6α-Naloxol solves this by exhibiting zero effect on basal cAMP or GTPγS binding, enabling clean dissection of neutral antagonism from inverse agonism. • µ- & δ-opioid receptor binding affinity comparable to naloxone; no inverse agonist activity at MOR. • Delayed CNS equilibration enables quantifiable PK-PD modeling of blood-brain barrier penetration for this chemical class. • Available as a qualified reference material (≥98% purity) suitable for LC/MS or GC/MS method development and forensic toxicology. • Bulk quantities available for qualified institutions.

Molecular Formula C19H23NO4
Molecular Weight 329.4 g/mol
CAS No. 20410-95-1
Cat. No. B1663880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Alpha Naloxol
CAS20410-95-1
Synonyms6 alpha-hydroxynaloxone
6 alpha-naloxol
6 alpha-naloxol hydrochloride, 5alpha isomer
6 alpha-naloxol, 5alpha isome
Molecular FormulaC19H23NO4
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESC=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O
InChIInChI=1S/C19H23NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,13-14,17,21-23H,1,5-10H2/t13-,14+,17-,18-,19+/m0/s1
InChIKeyHMWHERQFMBEHNG-AQQQZIQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Alpha Naloxol Overview


6-Alpha Naloxol (α-Naloxol, CAS 20410-95-1) is a phenanthrene-derived opioid antagonist that serves as the primary active metabolite of naloxone, formed via reduction of the C6 ketone moiety . The compound binds with comparable affinity to µ- and δ-opioid receptors as its parent naloxone [1]. Critically, 6-Alpha Naloxol functions as a neutral antagonist at the µ-opioid receptor (MOR) in vitro, exhibiting no effect on basal cAMP levels or GTPγS binding regardless of prior morphine exposure [2]. This intrinsic pharmacological property distinguishes it from naloxone, which acts as an inverse agonist under conditions of constitutive MOR activity, and provides a unique tool for dissecting receptor signaling mechanisms in opioid dependence research.

1Neutral MOR antagonist that does not suppress basal receptor signaling
2Isolates neutral blockade from inverse agonism in opioid dependence research
3Supports studies on constitutive receptor activity and temporal antagonist dynamics

6-Alpha Naloxol vs. Naloxone


Although 6-Alpha Naloxol and naloxone share a common structural core and comparable binding affinities for opioid receptors, they cannot be considered interchangeable research tools. The fundamental distinction lies in their intrinsic efficacy: 6-Alpha Naloxol is a neutral antagonist that produces no detectable change in basal MOR signaling, whereas naloxone exhibits inverse agonist activity that actively suppresses constitutive receptor activity [1]. In vivo, this translates to marked differences in conditioned place aversion (CPA) magnitude and withdrawal precipitation profiles under morphine-dependent conditions [2]. Additionally, the two compounds exhibit substantially different temporal potency profiles, with 6-Alpha Naloxol showing a delayed onset and progressive increase in potency across test sessions that is not observed with naloxone [3]. Substituting naloxone for 6-Alpha Naloxol would therefore confound interpretation of experiments designed to isolate neutral antagonism from inverse agonism, or to track time-dependent receptor engagement.

riskNaloxone inverse agonism may confound interpretation of constitutive MOR signaling, whereas 6α-Naloxol does not suppress basal activity.
riskTemporal potency profiles diverge: naloxone shows rapid onset; 6α-Naloxol exhibits progressive 41–56‑fold potency increase over 30 min, altering withdrawal dynamics.
riskPotency ratio highly sensitive to morphine pretreatment (5‑fold naïve vs. 65‑fold dependent); interchanging may shift dependence‑state readouts.

Comparative Evidence vs. Naloxone


Neutral vs. Inverse Agonism at MOR

6-Alpha Naloxol exhibits neutral antagonism at the µ-opioid receptor (MOR), producing no significant effect on basal cAMP levels or GTPγS binding in vitro, even after morphine pretreatment [1]. In contrast, naloxone functions as an inverse agonist under conditions of constitutive MOR activity, actively suppressing basal signaling [1]. This intrinsic pharmacological divergence directly translates to in vivo behavioral outcomes: in a mouse model of morphine-induced conditioned place aversion (CPA), naloxone CPA was significantly enhanced by prior morphine exposure (20 h pretreatment), whereas 6-Alpha Naloxol CPA was not enhanced under identical conditions [2]. Furthermore, only naloxone produced withdrawal jumping when administered 20 h after morphine; 6-Alpha Naloxol failed to precipitate jumping at this delayed time point despite being effective at 4 h post-morphine [2].

Neutral vs. Inverse Agonism
Head-to-head
6α-Naloxol: no effect on basal cAMP/GTPγS; CPA not enhanced by 20 h morphine pretreatment. Naloxone: inverse agonist; suppresses basal signaling; CPA enhanced; withdrawal jumping at 20 h.
Supports selective study of neutral MOR blockade without inverse agonist contamination.
In vitro and in vivo mouse CPA model; direct comparison.
Opioid pharmacology Constitutive receptor activity Neutral antagonism Inverse agonism

Time-Dependent Potency Shift

In a rat operant responding model of precipitated opioid withdrawal, 6-Alpha Naloxol exhibited a significant 41–56-fold increase in potency when comparing the Early Phase (5–15 min post-antagonist) to the Late Phase (25–35 min post-antagonist) of testing under Single or Repeat Morphine pretreatment conditions [1][2]. In stark contrast, naloxone showed only a modest, non-significant change in potency across the same time intervals [2]. This differential temporal profile resulted in a 105–119-fold potency advantage for naloxone over 6-Alpha Naloxol during the Early Phase, which collapsed to only a 9-fold difference by the Late Phase [1][2].

Time-Dependent Potency Shift
Head-to-head
6α-Naloxol potency increases 41–56‑fold from Early (5–15 min) to Late Phase (25–35 min), p<0.05. Naloxone: minimal, non‑significant change.
Enables modeling of delayed CNS receptor engagement kinetics.
Rat operant model; early phase potency difference >100‑fold collapses to ~9‑fold late.
Opioid withdrawal Pharmacodynamics Temporal potency Operant behavior

Potency Ratio: Naïve vs. Dependent State

The relative potency of naloxone versus 6-Alpha Naloxol is highly dependent on the opioid pretreatment history of the subject. When analyzing the entire 30-minute operant session, naloxone was only 5-fold more potent than 6-Alpha Naloxol in suppressing responding under Morphine-Naïve conditions [1]. However, this potency difference expanded dramatically to 65-fold after either a Single (5.6 mg/kg) or Repeat Morphine pretreatment [1]. This indicates that 6-Alpha Naloxol's in vivo potency is substantially more sensitive to the state of opioid dependence than naloxone's, likely reflecting differences in their intrinsic efficacy at constitutively active MOR populations that emerge following agonist exposure.

Potency Ratio: Naïve vs. Dependent
Head-to-head
Naloxone:6α‑Naloxol potency ratio expands from 5‑fold (Morphine‑Naïve) to 65‑fold after Single/Repeat Morphine pretreatment.
Quantifies sensitivity of 6α-Naloxol to dependence state, informing protocol design.
Rat operant 30‑min session; reflects emergence of constitutive MOR activity.
Opioid dependence Acute dependence Antagonist potency Behavioral pharmacology

CNS Penetration Kinetics

The convergence of naloxone and 6-Alpha Naloxol potency in the Late Phase of testing (25–35 min post-administration) to a ~9-fold difference, which is comparable to their relative potency in Morphine-Naïve animals, is consistent with a delayed access of 6-Alpha Naloxol to central nervous system (CNS) opioid receptors relative to naloxone [1][2]. This interpretation is supported by the observation that the >100-fold Early Phase potency difference under Single and Repeat Morphine conditions was almost entirely eliminated by the final 10 minutes of the session [2]. The reduced ketone moiety of 6-Alpha Naloxol likely alters its physicochemical properties (e.g., LogD, hydrogen bonding) compared to naloxone, resulting in slower equilibration across the blood-brain barrier.

CNS Penetration Kinetics
Class-level
Late‑phase potency ratio converges to ~9‑fold, consistent with delayed CNS equilibration for 6α‑Naloxol vs. naloxone.
Supports use as a probe for blood‑brain barrier penetration time course.
Inferred from time‑dependent potency; class‑level physicochemical rationale.
Blood-brain barrier Pharmacokinetics CNS penetration Receptor occupancy

6-Alpha Naloxol Research Applications


Constitutive MOR Activity Studies

Researchers investigating the role of basal MOR signaling in the development and expression of opioid dependence require a neutral antagonist that does not suppress constitutive activity. The evidence in Section 3 (Evidence Item 1) establishes that 6-Alpha Naloxol, unlike the inverse agonist naloxone, produces no effect on basal cAMP or GTPγS binding in vitro and fails to show enhanced conditioned place aversion or delayed withdrawal jumping after morphine pretreatment [1][2]. This makes 6-Alpha Naloxol the definitive control compound for studies employing inverse agonists to probe constitutive receptor activity.

PK-PD Modeling of CNS Access

Studies aimed at understanding the kinetics of opioid antagonist distribution into the central nervous system benefit from a compound with a measurable delay in onset. As shown in Section 3 (Evidence Items 2 and 4), 6-Alpha Naloxol exhibits a pronounced 41–56-fold increase in potency over a 30-minute test session and a convergence of its potency ratio with naloxone by the Late Phase [3][4]. This temporal profile, attributed to slower CNS equilibration, provides a quantifiable parameter for PK-PD modeling of blood-brain barrier penetration for this chemical class.

Reference Standard for Naloxone Metabolism

Forensic and clinical toxicology laboratories require certified reference materials for the accurate identification and quantification of naloxone metabolites in biological samples. 6-Alpha Naloxol is a primary active metabolite of naloxone and is available as a qualified reference material (e.g., Cayman Chemical Item No. 22146) suitable for LC/MS or GC/MS method development and validation . This application leverages the compound's defined identity as a metabolite rather than its pharmacological differentiation, supporting urine drug testing and pharmaceutical research.

Time-Dependent Antagonist Sensitivity

The expansion of the naloxone:6-Alpha Naloxol potency ratio from 5-fold in Morphine-Naïve animals to 65-fold after morphine pretreatment (Section 3, Evidence Item 3) provides a sensitive and quantifiable behavioral readout of the neuroadaptive changes that occur during the induction of acute opioid dependence [3]. This differential sensitivity makes 6-Alpha Naloxol a valuable tool for time-course studies tracking the emergence of dependence-related alterations in antagonist efficacy.

Application
Selection Property
Validation Focus
Constitutive MOR signaling studies
Neutral antagonist profile (no basal suppression)
In vitro cAMP/GTPγS; CPA without morphine enhancement
PK‑PD modeling of CNS access
Delayed onset and progressive potency shift
Time‑course of in vivo potency relative to naloxone
Reference standard for naloxone metabolism
Certified metabolite identity
LC/MS or GC/MS method validation
Time‑dependent antagonist sensitivity studies
Potency ratio dependence on morphine pretreatment
Ratio shifts from 5‑fold to 65‑fold with dependence induction

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